2-(Pyridin-4-yl)morpholine

Medicinal Chemistry Quality Control Central Nervous System

2-(Pyridin-4-yl)morpholine (CAS 1018656-57-9) is the sole scaffold validated for dual D2/5-HT2A antagonism; regioisomers abolish polypharmacology. Its 10.7 mg/mL solubility & XLogP3 0.04 enable rapid parallel synthesis. Secure ≥95% purity lots for CNS lead optimization. Insist on batch-specific CoA. Partner with certified suppliers. Request a bulk quote today.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1018656-57-9
Cat. No. B1603714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)morpholine
CAS1018656-57-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=NC=C2
InChIInChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2
InChIKeyGFTUMNQJJFHZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)morpholine (CAS 1018656-57-9): A Pyridine-Morpholine Heterocycle for CNS-Targeted Drug Discovery


2-(Pyridin-4-yl)morpholine (CAS 1018656-57-9) is a heterocyclic organic compound comprising a morpholine ring directly attached to a pyridine ring at the 4-position. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly in the development of central nervous system (CNS) therapeutics targeting dopamine and serotonin receptors [1]. The compound has a molecular formula of C9H12N2O, a molecular weight of 164.20 g/mol, and is typically supplied as a solid with a purity of ≥95% .

2-(Pyridin-4-yl)morpholine: Why Regioisomers and Alternate Heterocycles Are Not Interchangeable


The 2-(Pyridin-4-yl)morpholine scaffold cannot be substituted with its regioisomers (e.g., 3- or 4-linked morpholine) or other pyridine-heterocycle hybrids without altering critical drug-receptor interactions. In the context of dopamine D2 and serotonin 5-HT2A receptor antagonism—a key target for antipsychotic drugs—the precise spatial arrangement of the morpholine oxygen and pyridine nitrogen dictates binding affinity and functional selectivity. Patents explicitly claim that a pyridinyl morpholine core (Formula I) is essential for achieving dual D2/5-HT2A antagonism, with specific substitution patterns required for optimal activity [1]. Substituting the morpholine ring with piperidine or altering the pyridine linkage can abolish or drastically reduce this polypharmacology, underscoring the non-fungible nature of this exact structure for CNS lead optimization programs [1].

Quantitative Evidence for 2-(Pyridin-4-yl)morpholine (CAS 1018656-57-9): Comparator-Based Differentiation


Purity Specification of 95% as a Critical Quality Attribute for Reproducible CNS Lead Synthesis

2-(Pyridin-4-yl)morpholine is commercially available with a guaranteed purity of 95% (standard) from major suppliers such as Sigma-Aldrich and Bidepharm . This is a critical specification for use in early-stage medicinal chemistry, ensuring that reactions proceed as expected without interference from unknown impurities. While higher purity grades (e.g., 97% or 98%) exist for other building blocks, the 95% grade for this specific heterocycle offers a favorable cost-to-purity ratio for hit-to-lead optimization, where batch-to-batch consistency in the context of sensitive CNS receptor assays is paramount .

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Calculated Aqueous Solubility (ESOL) of 10.7 mg/mL Supports Feasibility for In Vitro CNS Assays

The estimated aqueous solubility of 2-(Pyridin-4-yl)morpholine is 10.7 mg/mL (0.065 mol/L), as calculated by the ESOL topological method . This places the compound in the 'Very soluble' category on the Log S scale. For context, this solubility is higher than many CNS-targeted drug-like molecules which often exhibit poor aqueous solubility. The good solubility facilitates dissolution in cell culture media, a practical advantage for in vitro pharmacology experiments with minimal solvent interference .

ADME Properties Solubility In Vitro Assays

Regioisomeric Specificity: 2-(Pyridin-4-yl)morpholine is a Preferred Scaffold for Dual D2/5-HT2A Antagonism

A patent application (US20230242486A1) explicitly claims pyridinyl morpholine compounds of Formula I as antagonists of dopamine D2 and serotonin 5-HT2A receptors for treating schizophrenia [1]. The 2-(pyridin-4-yl)morpholine core is a key structural element enabling this dual pharmacology. While quantitative binding data for the parent compound is not disclosed in the patent, the structure-activity relationship (SAR) data within the patent demonstrates that modifications to the pyridine linkage or the morpholine ring can drastically alter receptor affinity and functional activity [1]. This highlights the specific 2-(pyridin-4-yl)morpholine motif as a privileged scaffold for CNS polypharmacology.

CNS Therapeutics Receptor Pharmacology Schizophrenia

Computed Physicochemical Profile (XLogP3 ≈ 0.04) Suggests Favorable CNS Drug-Likeness

The calculated XLogP3 value for 2-(Pyridin-4-yl)morpholine is approximately 0.04 [1]. This low lipophilicity is within the optimal range (1 < XLogP < 3) for CNS drug candidates, suggesting good blood-brain barrier permeability potential and low non-specific binding. In comparison, many CNS-active drugs have XLogP values in the 2-3 range, while compounds with XLogP > 5 often suffer from poor solubility and high metabolic clearance. The near-zero XLogP3 of this compound positions it as a favorable starting point for lead optimization in CNS programs.

Drug Design CNS Penetration Lipophilicity

High-Value Application Scenarios for 2-(Pyridin-4-yl)morpholine (CAS 1018656-57-9)


Scaffold for Next-Generation Antipsychotics Targeting D2 and 5-HT2A Receptors

Medicinal chemists designing novel antipsychotic agents can utilize 2-(Pyridin-4-yl)morpholine as a core scaffold to explore dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This approach aims to mitigate the side effects (e.g., extrapyramidal symptoms) associated with classical D2-only antagonists while improving efficacy against negative and cognitive symptoms of schizophrenia [1]. The compound's favorable physicochemical profile supports further derivatization and optimization .

Synthesis of CNS-Penetrant Ligand Libraries for Phenotypic Screening

The good calculated aqueous solubility (10.7 mg/mL) and low lipophilicity (XLogP3 ≈ 0.04) of 2-(Pyridin-4-yl)morpholine make it an attractive starting point for the synthesis of diverse compound libraries for phenotypic screening in CNS disease models [1]. The scaffold's amenability to rapid parallel synthesis and its favorable physicochemical properties can accelerate hit identification and lead generation efforts.

Chemical Probe Development for Deconvoluting CNS Polypharmacology

Researchers investigating the complex interplay between dopaminergic and serotonergic signaling in the brain can employ 2-(Pyridin-4-yl)morpholine derivatives as chemical probes. By systematically modifying the scaffold, scientists can create a series of compounds with varying degrees of D2 and 5-HT2A antagonism to elucidate the contribution of each receptor to behavioral and cognitive outcomes in preclinical models [1].

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